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Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy

production, particularly in tissues with high energy demands such as the heart, skeletal muscle,

and liver. The dysregulation of FAO is implicated in a variety of metabolic diseases, including

obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A key regulator of this pathway is

Acetyl-CoA Carboxylase (ACC), which synthesizes malonyl-CoA, a potent inhibitor of carnitine

palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid uptake.

CP-640186 is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3][4] By

inhibiting ACC, CP-640186 reduces the intracellular concentration of malonyl-CoA, leading to

the disinhibition of CPT1 and a subsequent increase in the rate of fatty acid oxidation.[1] This

makes CP-640186 a valuable pharmacological tool for studying the role of FAO in various

physiological and pathological contexts.

These application notes provide detailed protocols for utilizing CP-640186 in cell-based fatty

acid oxidation assays, along with key quantitative data and visualizations to facilitate

experimental design and data interpretation.
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CP-640186 inhibits the carboxyltransferase (CT) domain of both ACC1 and ACC2, preventing

the carboxylation of acetyl-CoA to form malonyl-CoA.[5][6] This reduction in malonyl-CoA levels

relieves the allosteric inhibition of CPT1, allowing for increased transport of long-chain fatty

acids into the mitochondria for subsequent β-oxidation.

Acetyl-CoA

ACC1/ACC2

Malonyl-CoA

 Carboxylation

CPT1

 Inhibition

Long-Chain Acylcarnitine

Long-Chain Fatty Acyl-CoA
(Cytosol)

Mitochondrial Matrixβ-Oxidation

 Transport

CP-640186

 Inhibition

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of CP-640186 action.
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Quantitative Data for CP-640186
The following tables summarize the key in vitro and in vivo efficacy parameters of CP-640186.
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Parameter Target Species Value Reference

IC50 Rat Liver ACC1 Rat 53 nM [3][4]

Rat Skeletal

Muscle ACC2
Rat 61 nM [3][4]

HepG2 Cell ACC Human ~55 nM [1][2]

EC50

Fatty Acid

Synthesis

Inhibition

(HepG2 cells)

Human 0.62 µM [4]

Triglyceride

Synthesis

Inhibition

(HepG2 cells)

Human 1.8 µM [4]

Palmitate

Oxidation

Stimulation

(C2C12 cells)

Mouse 57 nM [1][3][4]

Palmitate

Oxidation

Stimulation (Rat

epitrochlearis

muscle)

Rat 1.3 µM [1][3][4]

ED50

Malonyl-CoA

Lowering (Rat

Liver)

Rat 55 mg/kg [1][2]

Malonyl-CoA

Lowering (Rat

Soleus Muscle)

Rat 6 mg/kg [1][2]

Fatty Acid

Synthesis

Inhibition (Rat)

Rat 13 mg/kg [1][2]
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Whole Body

Fatty Acid

Oxidation

Stimulation (Rat)

Rat ~30 mg/kg [1][2]

Table 1: In Vitro and In Vivo Efficacy of CP-640186.

Experimental Protocols
Two primary methods for assessing fatty acid oxidation in response to CP-640186 treatment

are detailed below: a radiolabeled substrate assay and an oxygen consumption-based assay.

Protocol 1: Fatty Acid Oxidation Assay Using
Radiolabeled [3H]Palmitate
This protocol measures the production of [3H]H₂O from the oxidation of [9,10-3H]-palmitate,

providing a direct measure of FAO.

Materials:

Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

Cell culture medium (e.g., DMEM)

Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

CP-640186

[9,10-3H]-palmitic acid

Fatty acid-free Bovine Serum Albumin (BSA)

L-carnitine

Trichloroacetic acid (TCA)
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Scintillation fluid

Scintillation counter

Multi-well cell culture plates (e.g., 12-well or 24-well)

Experimental Workflow:
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(if applicable)

Pre-treat with
CP-640186

Add [3H]Palmitate
Substrate Mix Incubate Stop Reaction

(TCA) Separate [3H]H2O Measure Radioactivity
(Scintillation Counting) End
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Figure 2: Workflow for radiolabeled FAO assay.

Procedure:

Cell Culture: Seed cells in multi-well plates and culture until they reach the desired

confluency. For cell types like C2C12 myoblasts, differentiate them into myotubes prior to the

assay.

Preparation of Radiolabeled Substrate:

Prepare a stock solution of palmitate complexed to BSA. A common ratio is 5:1

(palmitate:BSA).

Add [9,10-3H]-palmitic acid to the palmitate-BSA solution to achieve the desired final

specific activity.

CP-640186 Treatment:

Prepare a stock solution of CP-640186 in a suitable solvent (e.g., DMSO).

Dilute the stock solution in culture medium to the desired final concentrations.

Pre-incubate the cells with the CP-640186-containing medium or vehicle control for a

specified time (e.g., 1-2 hours).
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Fatty Acid Oxidation Assay:

Prepare the assay medium containing the [3H]palmitate-BSA complex and L-carnitine in a

serum-free medium.

Remove the pre-incubation medium from the cells and wash once with PBS.

Add the assay medium to each well.

Incubate the plates at 37°C for a defined period (e.g., 1-3 hours).

Measurement of [3H]H₂O Production:

At the end of the incubation, transfer the assay medium to a new tube.

Precipitate the un-oxidized [3H]palmitate by adding TCA to a final concentration of 10%.

Centrifuge the samples to pellet the precipitate.

Separate the supernatant containing the [3H]H₂O from the pellet. This can be achieved

using methods like anion exchange chromatography.

Add the aqueous phase to a scintillation vial with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Normalize the counts per minute (CPM) to the protein content of each well.

Calculate the fold change in fatty acid oxidation in CP-640186-treated cells compared to

vehicle-treated controls.

Protocol 2: Fatty Acid Oxidation Assay Using an
Extracellular Flux Analyzer
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the

oxygen consumption rate (OCR), an indirect measure of mitochondrial respiration and fatty acid
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oxidation.

Materials:

Cells of interest

Cell culture medium

Seahorse XF cell culture microplates

Seahorse XF Base Medium

L-glutamine, glucose, sodium pyruvate

L-carnitine

Palmitate-BSA conjugate

CP-640186

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Extracellular flux analyzer and associated consumables

Experimental Workflow:

Start

Seed Cells in
XF Microplate

Hydrate Sensor
Cartridge

Prepare Assay
Medium

Load Sensor Cartridge
with Compounds

Replace Culture Medium
with Assay Medium Equilibrate Plate

Run Seahorse
XF Assay Analyze OCR Data End

Click to download full resolution via product page

Figure 3: Workflow for Seahorse XF FAO assay.

Procedure:
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined

optimal density.

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant

overnight in a non-CO₂ incubator at 37°C.

Preparation of Assay Medium:

Prepare the Seahorse XF Base Medium supplemented with L-carnitine and low

concentrations of glucose and glutamine.

Prepare the palmitate-BSA substrate and add it to the assay medium.

Cell Plate Preparation:

On the day of the assay, remove the culture medium from the cells.

Wash the cells with the prepared assay medium.

Add the final volume of assay medium to each well.

Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature

and pH equilibration.

Compound Plate Preparation:

Prepare stock solutions of CP-640186, oligomycin, FCCP, and rotenone/antimycin A.

Load the appropriate ports of the hydrated sensor cartridge with the compounds for

sequential injection. A typical injection strategy would be:

Port A: Vehicle or CP-640186

Port B: Oligomycin

Port C: FCCP

Port D: Rotenone/Antimycin A
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Seahorse XF Assay:

Calibrate the instrument with the sensor cartridge.

Replace the calibrant plate with the cell plate.

Start the assay protocol, which will measure basal OCR and then the OCR response to

the sequential injection of the compounds.

Data Analysis:

The software will calculate various parameters of mitochondrial function.

The key measurement will be the increase in basal and maximal OCR in the presence of

palmitate and CP-640186 compared to the vehicle control.

Conclusion
CP-640186 is a powerful tool for investigating the role of fatty acid oxidation in cellular

metabolism and disease. The protocols outlined in these application notes provide robust and

reliable methods for quantifying the effects of CP-640186 on FAO in a variety of cell types. By

utilizing these methodologies, researchers can gain valuable insights into the therapeutic

potential of targeting the ACC-CPT1 axis for the treatment of metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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